3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, substituted with chloro and methoxy groups, and a carboxamide functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide functional group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinazoline core reacts with an amine, such as 3-methoxyaniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Amines, thiols derivatives
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)propionic acid
- 3-(3-methoxyphenyl)propionic acid
Uniqueness
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and the presence of the quinazoline core. This structural uniqueness imparts distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-30-17-5-3-4-15(11-17)26-22(28)14-6-8-18-20(10-14)25-13-27(23(18)29)16-7-9-21(31-2)19(24)12-16/h3-13H,1-2H3,(H,26,28) |
InChI Key |
SYLDTANECKUAME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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